molecular formula C16H15BrN2O4S B5472103 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide

N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide

Cat. No.: B5472103
M. Wt: 411.3 g/mol
InChI Key: GFVUYSOFDSSMSL-NVMNQCDNSA-N
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Description

“N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide” is a chemical compound with the molecular formula C17H13BrN2O5 . It is related to the class of compounds known as benzodioxoles, which are benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxole ring, which is a type of aromatic ring, and a hydrazide group . The average mass of the molecule is 405.199 Da and the monoisotopic mass is 404.000763 Da .


Physical and Chemical Properties Analysis

The compound has a log BCF (Bioconcentration Factor) of 0.863, indicating its potential to accumulate in organisms . The estimated half-life from a model river and lake are 1.679E+012 hours and 1.831E+013 hours respectively .

Properties

IUPAC Name

N-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c1-2-11-3-5-13(6-4-11)24(20,21)19-18-9-12-7-15-16(8-14(12)17)23-10-22-15/h3-9,19H,2,10H2,1H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVUYSOFDSSMSL-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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